Sulfuric acid, monobutyl ester, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

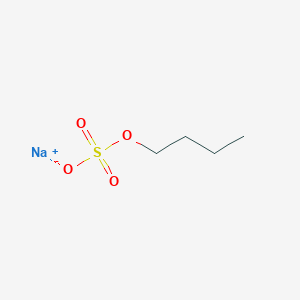

Sulfuric acid, monobutyl ester, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C4H10NaO4S and its molecular weight is 177.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Sodium butyl sulfate, also known as sodium;butyl sulfate or sulfuric acid, monobutyl ester, sodium salt, is a type of sulfate compoundSulfate compounds are generally known to interact with various biological molecules and processes .

Mode of Action

They can act as surfactants, enhancing the solubility of other compounds in water . This property can influence the interaction of sodium butyl sulfate with its targets, leading to changes in their function or activity .

Biochemical Pathways

Sulfate compounds can influence various biochemical processes, including the metabolism of drugs and other xenobiotics .

Pharmacokinetics

Sulfate compounds are generally known to be highly water-soluble, which can influence their bioavailability .

Result of Action

The surfactant properties of sulfate compounds can influence the solubility and bioavailability of other compounds, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of sodium butyl sulfate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of sulfate compounds . Additionally, the presence of other compounds can influence the interaction of sodium butyl sulfate with its targets .

Biochemical Analysis

Biochemical Properties

Sodium butyl sulfate interacts with various biomolecules in its biochemical reactions. As a wetting agent, it interacts with the proteins and enzymes present in cotton during mercerization . The nature of these interactions is primarily physical, altering the structure of the cotton fibers to increase their strength .

Cellular Effects

The effects of sodium butyl sulfate on cellular processes are not well-studied. Similar compounds, such as sodium butyrate, have been shown to have significant effects on cells. Sodium butyrate has been found to attenuate oxidative stress and inflammation in cells, potentially through inhibiting autophagy and affecting cellular metabolism .

Molecular Mechanism

It is known that the compound can interact with biomolecules through its sulfate group . This interaction could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Metabolic Pathways

Organosulfates, a class of compounds to which sodium butyl sulfate belongs, are known to be metabolized through various pathways involving enzymes and cofactors .

Biological Activity

Sulfuric acid, monobutyl ester, sodium salt, commonly known as sodium butyl sulfate (SBS), is an anionic surfactant with significant biological activity. This compound is characterized by its amphiphilic properties, which enable it to interact with both polar and nonpolar substances. Its applications span various fields, including industrial processes, pharmaceuticals, and biochemical research.

- Molecular Formula : C₄H₉NaO₄S

- Molecular Weight : Approximately 176.16 g/mol

- Structure : The compound consists of a sulfate group linked to a butyl group via an ester bond, contributing to its surfactant characteristics.

The biological activity of sodium butyl sulfate is primarily attributed to its surfactant properties. The polar sulfate group interacts with water molecules while the hydrophobic butyl chain interacts with nonpolar substances, facilitating the following processes:

- Reduction of Surface Tension : This property enhances wetting and emulsification, which is crucial in various biochemical applications.

- Interaction with Biological Membranes : SBS can influence cellular membranes and biological molecules, potentially affecting drug metabolism and bioavailability .

Applications in Biological Research

Sodium butyl sulfate has been utilized in several research contexts due to its unique properties:

- Enzyme Activity Detection : It acts as a coupling agent in histochemical staining procedures. For instance, it is used to visualize enzyme activity by forming colored azo dyes through reactions with aromatic amines released from specific substrates.

- Pharmacokinetics : Research indicates that SBS can modulate the solubility of drugs, impacting their absorption and distribution within biological systems. This characteristic is particularly relevant in drug formulation and delivery systems.

Case Study 1: Enzyme Activity Visualization

In histochemical assays, sodium butyl sulfate is employed to detect non-specific esterase activity. The enzyme hydrolyzes substrates like naphthol AS-acetate, releasing naphthol AS that couples with SBS to form a visible azo dye at the site of enzyme action. This method has proven effective for studying enzyme distribution in tissue sections.

Case Study 2: Drug Delivery Systems

A study demonstrated that sodium butyl sulfate enhances the solubility of poorly soluble drugs, improving their bioavailability. By altering the physicochemical properties of drug formulations, SBS has been shown to facilitate better absorption in gastrointestinal models.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between sodium butyl sulfate and other common surfactants:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium Butyl Sulfate | C₄H₉NaO₄S | Shorter carbon chain; effective in drug delivery |

| Sodium Dodecyl Sulfate | C₁₂H₂₅NaO₄S | Longer hydrocarbon chain; widely used in detergents |

| Sodium Lauryl Sulfate | C₁₂H₂₅NaO₄S | Common in personal care products; similar surfactant properties |

Properties

CAS No. |

1000-67-5 |

|---|---|

Molecular Formula |

C4H10NaO4S |

Molecular Weight |

177.18 g/mol |

IUPAC Name |

sodium;butyl sulfate |

InChI |

InChI=1S/C4H10O4S.Na/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H,5,6,7); |

InChI Key |

INONUHNSEHDKJS-UHFFFAOYSA-N |

SMILES |

CCCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

1000-67-5 |

Synonyms |

Sulfuric Acid Monobutyl Ester Sodium Salt; Butyl Sodium Sulphate; Sodium Butyl Sulfate; Sodium n-Butyl Sulfate |

Origin of Product |

United States |

Q1: Apart from dispersing carbon nanotubes, what other applications utilize Sodium Butyl Sulfate?

A: Sodium Butyl Sulfate finds utility in membrane technology, specifically in the fabrication of reverse osmosis membranes. [] It acts as a hydrophilic agent when incorporated into a polysulfone/polyaniline nanocomposite membrane. This addition enhances the membrane's water permeability without significantly impacting its salt rejection rate. [] The presence of Sodium Butyl Sulfate helps modify the membrane's surface properties, leading to improved performance in desalination applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.